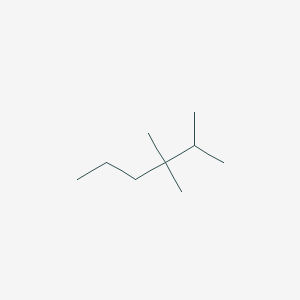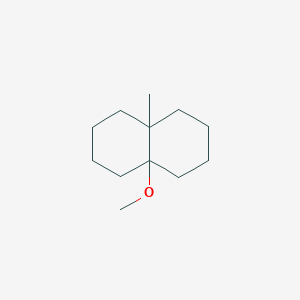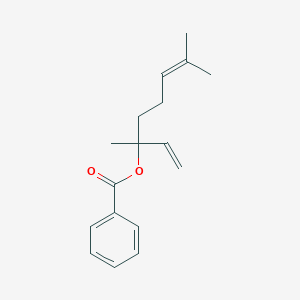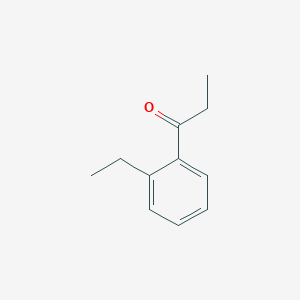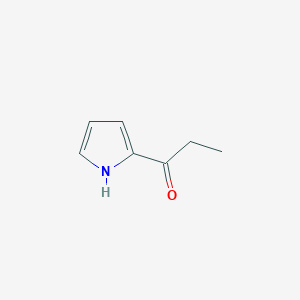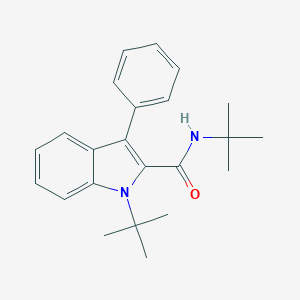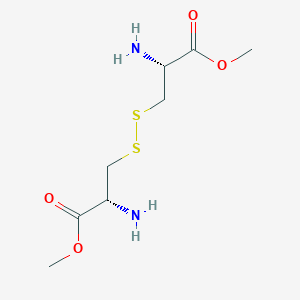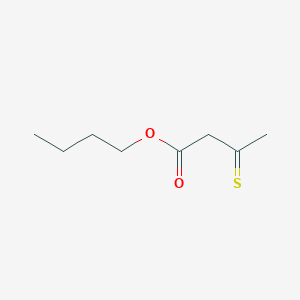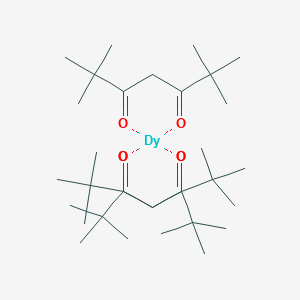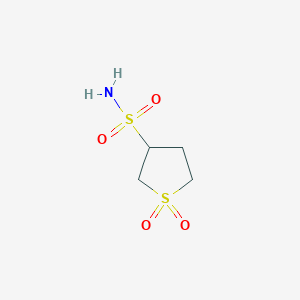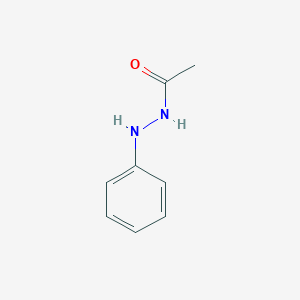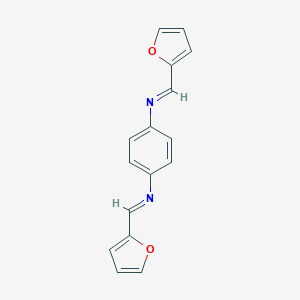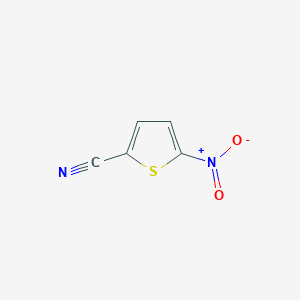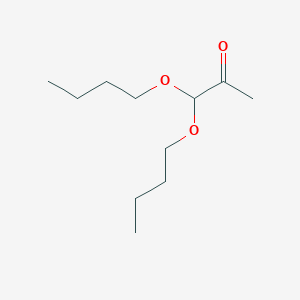
1,1-Dibutoxyacetone
説明
1,1-Dibutoxyacetone is a chemical compound with the molecular formula C11H22O3 . It is also known by other names such as 1,1-dibutoxypropan-2-one, 2-Propanone, 1,1-dibutoxy-, and 1,1-dibutoxy-2-propanone .
Molecular Structure Analysis
The molecular weight of 1,1-Dibutoxyacetone is 202.29 g/mol . Its IUPAC name is 1,1-dibutoxypropan-2-one . The InChI string and InChIKey are InChI=1S/C11H22O3/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,4-9H2,1-3H3 and HCSCGYDLFNSHLE-UHFFFAOYSA-N respectively . The Canonical SMILES is CCCCOC(C(=O)C)OCCCC .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Dibutoxyacetone include a molecular weight of 202.29 g/mol, a XLogP3-AA of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 9, an exact mass of 202.15689456 g/mol, a monoisotopic mass of 202.15689456 g/mol, a topological polar surface area of 35.5 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 136 .
科学的研究の応用
Hyperpolarization in Cardiac Metabolism Studies : [1‐13C]Acetoacetate, synthesized from catalyzed hydrolysis (which could include 1,1-Dibutoxyacetone as a precursor or intermediate), is used in hyperpolarized substrates to study cardiac metabolism. This approach allows for effective in vivo probing of ketone body metabolism in the heart (Miller et al., 2018).
Microbial Production for Cosmetics and Medicine : 1,3-Dihydroxyacetone, closely related to 1,1-Dibutoxyacetone, is extensively used in cosmetics, medicines, and food products. Recent progress in metabolic engineering has aimed to increase the yield of 1,3-Dihydroxyacetone through genetic engineering and fermentation process optimization (Sun et al., 2010).
Ketone Body Research in Medicine : Studies on ketone bodies, which include compounds like 3-hydroxybutyrate and acetoacetate (related to 1,1-Dibutoxyacetone), have revealed their significance in clinical science and medicine. These studies highlight the potential roles of these ketone bodies in reducing seizures in epilepsy, treating other neurological diseases, and improving cardiac function (Møller, 2020).
Diagnostic Applications : The detection of ketone bodies, including acetoacetate, in breath, blood, and urine is crucial for diagnosing and treating conditions like diabetic ketosis. Breath testing for ketones is emerging as a noninvasive, convenient method (Qiao et al., 2014).
Veterinary Science : In dairy cows, the concentrations of ketone bodies in milk and blood, including acetoacetate, are studied to detect subclinical ketosis. Understanding these concentrations is important for animal health and productivity (Enjalbert et al., 2001).
High Throughput Screening for DHA-Producing Bacterium : In the cosmetic industry, 1,3-Dihydroxyacetone (DHA) is a key ingredient in sunless tanning products. A high throughput screening method was developed for cultivating DHA-producing bacterium, which could potentially be derived from 1,1-Dibutoxyacetone (Hu & Zheng, 2009).
Investigative Dermatology : Studies on skin coloring agents like dihydroxyacetone, which may include or relate to 1,1-Dibutoxyacetone, have been conducted to understand their cosmetic applications and potential health impacts (Goldman et al., 1960).
特性
IUPAC Name |
1,1-dibutoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSCGYDLFNSHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(=O)C)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172848 | |
| Record name | 1,1-Dibutoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutoxyacetone | |
CAS RN |
19255-82-4 | |
| Record name | 1,1-Dibutoxy-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19255-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibutoxyacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019255824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dibutoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dibutoxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dibutoxyacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7H8EWY8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



